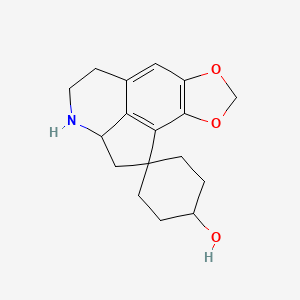
Lauformine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lauformine is an isoquinoline alkaloid.
常见问题
Basic Research Questions
Q. What are the established protocols for synthesizing Lauformine, and how can researchers validate its purity?
- Methodological Answer : this compound synthesis typically follows multi-step organic reactions (e.g., nucleophilic substitution, cyclization). Validate purity using HPLC (≥95% purity threshold) and characterize via 1H-NMR, 13C-NMR, and FT-IR spectroscopy. Cross-reference spectral data with literature or computational simulations .
- Example Table :
| Characterization Method | Parameters | Expected Results for this compound |
|---|---|---|
| HPLC Retention Time | 8.2 min | Single peak, symmetry >0.9 |
| 1H-NMR (δ ppm) | 3.4 (s, 3H) | Methyl group confirmation |
Q. How should researchers design initial toxicity studies for this compound in vitro?
- Methodological Answer : Use cell lines (e.g., HepG2 for hepatotoxicity) with dose-response curves (0.1–100 µM). Include positive/negative controls and measure IC50 values. Validate assays via MTT or ATP-based viability tests. Replicate experiments ≥3 times to ensure statistical power .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action (MOA) be resolved?
- Methodological Answer :
Hypothesis Testing : Compare results across assays (e.g., enzyme inhibition vs. receptor binding).
Cross-Validation : Use orthogonal methods (e.g., SPR for binding kinetics, CRISPR knockouts for target relevance).
Data Triangulation : Integrate transcriptomic/proteomic data to identify downstream pathways .
- Example Conflict : Discrepancies in IC50 values between enzymatic assays (low nM) and cell-based studies (µM range) suggest off-target effects or solubility issues.
Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce prodrug moieties to enhance solubility.
- Formulation : Test lipid-based nano-carriers for bioavailability.
- PK Parameters : Calculate t1/2, Cmax, and AUC in rodent models using LC-MS/MS .
Q. How do researchers address reproducibility challenges in this compound’s synthetic yield?
- Methodological Answer :
- DOE (Design of Experiments) : Vary catalysts, temperature, and solvent polarity.
- Quality Control : Track impurities via GC-MS and adjust reaction conditions iteratively .
Q. Methodological Guidelines
- Literature Review : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions and avoid bias .
- Data Analysis : Apply ANOVA for multi-group comparisons and Cohen’s d for effect size in pharmacological studies .
- Reporting Standards : Follow Pharmaceutical Research guidelines for tables/figures, including Roman numeral labeling and self-explanatory captions .
Q. Key Challenges & Solutions
属性
CAS 编号 |
91177-60-5 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC 名称 |
spiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexane]-1'-ol |
InChI |
InChI=1S/C17H21NO3/c19-11-1-4-17(5-2-11)8-12-14-10(3-6-18-12)7-13-16(15(14)17)21-9-20-13/h7,11-12,18-19H,1-6,8-9H2 |
InChI 键 |
KWWQMZNQWSVKHN-PSTGCABASA-N |
SMILES |
C1CC2(CCC1O)CC3C4=C2C5=C(C=C4CCN3)OCO5 |
规范 SMILES |
C1CC2(CCC1O)CC3C4=C2C5=C(C=C4CCN3)OCO5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lauformine; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















